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Compound of Interest

Compound Name: o-Carborane

Cat. No.: B102288

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic signatures of
ortho-carborane (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with
significant potential in medicinal chemistry and materials science. Understanding its
characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification,
characterization, and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of o-carborane. The
presence of three NMR-active nuclei, H, 11B, and 13C, provides a wealth of structural
information.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum of o-carborane is characterized by two main regions: the signals from
the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H).
The C-H protons are the most deshielded due to the higher electronegativity of carbon
compared to boron. The B-H proton signals are typically broad due to coupling with the
quadrupolar 1B nucleus.[1] To simplify the spectrum and resolve the B-H proton signals, 1B
decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.[1]
The *H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.[1]
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Boron (**B) NMR Spectroscopy

1B NMR is the most informative technique for probing the structure of the carborane cage. The
spectrum of o-carborane typically shows four distinct resonances corresponding to the four
different boron environments in the molecule. The assignment of these signals is crucial for
understanding the substitution patterns in carborane derivatives.

Carbon (**C) NMR Spectroscopy

The 3C NMR spectrum of o-carborane is relatively simple, showing a single resonance for the
two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.

Table 1: Summary of NMR Spectroscopic Data for o-Carborane

Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

H ~3.5 Sharp singlet C-H

Broad multiplets B-H

upg -3.1 Doublet B(9,12)

-7.1 Doublet B(8,10)

-14.9 Doublet B(4,5,7,11)

-16.0 Doublet B(3,6)

13C ~57 Singlet C(1,2)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the
chemical bonds within the o-carborane molecule. The spectrum is dominated by the
characteristic stretching frequencies of the B-H and C-H bonds.

Table 2: Key Infrared Absorption Frequencies for o-Carborane
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Wavenumber (cm~?) Assignment Intensity
~3060-3070 C-H stretch Strong

~2600 B-H stretch Strong, Broad
~1200-700 Cage deformation Medium to Strong

The B-H stretching vibration appears as a strong and broad band, which is a hallmark of
borane clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent
with the stronger C-H bond.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of o-
carborane. The high stability of the icosahedral cage often results in a prominent molecular ion
peak (M*).[3][4] The fragmentation pattern can provide insights into the stability of the cage
and the nature of any substituents. Electron impact (EI) ionization typically shows a high
abundance of the parent ion.[3][4]

Table 3: Significant Fragments in the Mass Spectrum of o-Carborane

miz Assighment

144 [C2B10oH12]* (Molecular lon)

143 [C2B1oH11]*

various Cage fragments (e.g., [BioHx]*, [BoHx] ™", etc.)

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of the o-carborane sample in a suitable deuterated solvent
(e.g., CDClIs, acetone-de) in a clean, dry NMR tube.
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e Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

e 1H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a

1B-decoupled spectrum should also be acquired.

1B NMR: Use a boron-specific probe or tune the probe to the 1B frequency. A proton-
decoupled spectrum is typically acquired to simplify the signals to singlets for each boron
environment. Boron trifluoride etherate (BFs-OEtz2) is commonly used as an external
reference.

13C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon
environment. Due to the low natural abundance of 13C, a larger number of scans may be
required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the o-carborane sample with dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

Solution: Dissolve the sample in a suitable solvent (e.g., CCla, CS2) that has minimal
absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g.,
NaCl, KBr).

Data Acquisition:

e Record a background spectrum of the empty sample holder (or the solvent).

e Place the sample in the IR beam path and record the sample spectrum.

e The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.
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Mass Spectrometry

Sample Preparation:

o Dissolve a small amount of the o-carborane sample in a volatile organic solvent (e.g.,

methanol, acetonitrile).

e The concentration should be adjusted depending on the ionization technique and instrument
sensitivity, typically in the low pg/mL to ng/mL range.

Data Acquisition:

 lonization: Common ionization techniques include Electron Impact (El), Electrospray
lonization (ESI), and Matrix-Assisted Laser Desorption/lonization (MALDI). El is often used
for volatile and thermally stable compounds like o-carborane.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Spectroscopic Analysis Data Interpretation
NMEHSEtlaé:trggopy Purity Assessment
Sample Preparation L -
o-Carborane Synthesis >| IR Spectroscopy —>| Structural Elucidation [---#{ Compound Identity
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Mass Spectrometry
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Caption: Experimental workflow for the spectroscopic characterization of o-carborane.
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o-Carborane Structure
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Caption: Correlation of 2B NMR signals with boron positions in o-carborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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